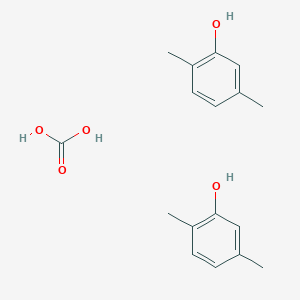![molecular formula C18H18N2O2 B14366399 2-[Imino(phenyl)acetyl]-N-propylbenzamide CAS No. 90072-48-3](/img/structure/B14366399.png)
2-[Imino(phenyl)acetyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Imino(phenyl)acetyl]-N-propylbenzamide is a chemical compound that features an imine group (C=N) attached to a phenyl ring, an acetyl group, and a propyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Imino(phenyl)acetyl]-N-propylbenzamide typically involves the reaction of a benzamide derivative with an imine precursor. One common method is the condensation reaction between N-propylbenzamide and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Imino(phenyl)acetyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[Imino(phenyl)acetyl]-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Imino(phenyl)acetyl]-N-propylbenzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Imino(phenyl)acetyl]-N-methylbenzamide
- 2-[Imino(phenyl)acetyl]-N-ethylbenzamide
- 2-[Imino(phenyl)acetyl]-N-butylbenzamide
Uniqueness
2-[Imino(phenyl)acetyl]-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Properties
CAS No. |
90072-48-3 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(2-imino-2-phenylacetyl)-N-propylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-20-18(22)15-11-7-6-10-14(15)17(21)16(19)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,22) |
InChI Key |
LPZITWANLRQLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
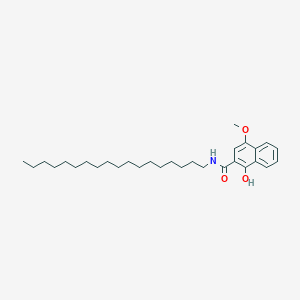
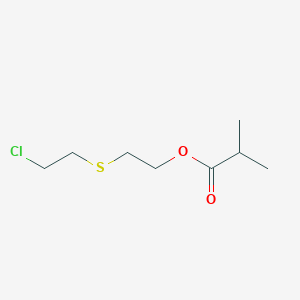
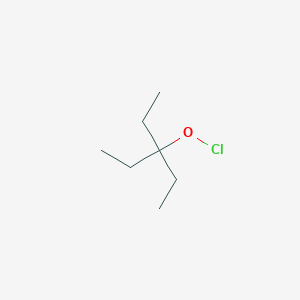
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

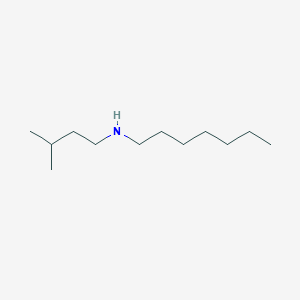
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

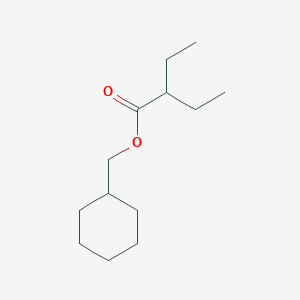
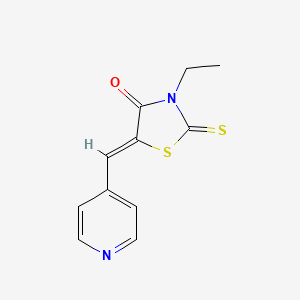
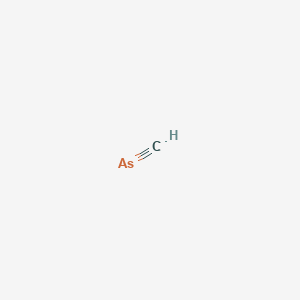
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
